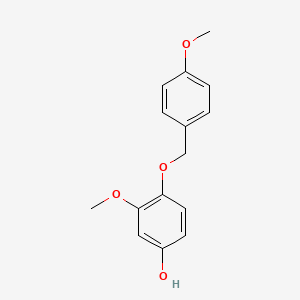
4-(4-Methoxybenzyloxy)-3-methoxyphenol
Übersicht
Beschreibung
“4-(4-Methoxybenzyloxy)-3-methoxyphenol” is a chemical compound that is used in various research and industrial applications . It is also known as “(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid” and has the molecular formula C14H15BO4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(4-Methoxybenzyloxy)-4-methylquinoline reacts with methyl triflate in the presence of alcohols to generate a neutral organic salt that transfers the para-methoxybenzyl (PMB) protecting group onto alcohols in high yield and under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is consistent with its molecular formula C14H15BO4 . The structure was confirmed using various analytical techniques such as 1H-NMR, 13C-NMR, and Infrared Spectrum .Wissenschaftliche Forschungsanwendungen
Thermochemistry and Molecular Interactions
Methoxyphenols, which include structures similar to 4-(4-Methoxybenzyloxy)-3-methoxyphenol, are notable for forming strong inter- and intramolecular hydrogen bonds in condensed matter. A study conducted by Varfolomeev et al. (2010) explored the thermochemical properties of various methoxyphenols, providing insights into their thermodynamic properties and the strength of their hydrogen bonds in different molecular environments (Varfolomeev et al., 2010).
Atmospheric Chemistry
Lauraguais et al. (2014) researched the atmospheric reactivity of methoxyphenols, specifically focusing on their interaction with hydroxyl radicals. This study is crucial in understanding how methoxyphenols like this compound behave in the atmosphere, which is important for environmental chemistry and atmospheric pollution studies (Lauraguais et al., 2014).
Polymerization and Antioxidant Properties
The polymerization of 4-methoxyphenol and its derivatives, including structures similar to this compound, was explored by Zheng et al. (2013). Their study highlights the potential of these compounds in forming polymers with significant antioxidant properties, which could be applied in various industrial and medical contexts (Zheng et al., 2013).
Reaction Mechanisms and Product Formation
A study by Liu et al. (2017) focused on the heterogeneous reaction of coniferyl alcohol, a compound structurally related to this compound, and its interaction with NO3 radicals. This research contributes to our understanding of the chemical behaviors of such compounds in different atmospheric conditions (Liu et al., 2017).
Molecular Structure and Biological Activity
The molecular structure and biological activity of compounds related to this compound were investigated by Zeyrek et al. (2019). Their research provides valuable insights into the potential medicinal applications of these compounds, particularly in the context of DNA interactions and potential therapeutic uses (Zeyrek et al., 2019).
Environmental and Health Impact
Ghazipura et al. (2017) conducted a systematic review of the environmental and health impacts of benzophenone-3, a compound related to methoxyphenols. This research is crucial for understanding the broader implications of these compounds on human health and the environment (Ghazipura et al., 2017).
Anti-Asthmatic Activity
Jang et al. (2010) explored the anti-asthmatic activity of phenolic compounds derived from roots containing 4-hydroxy-3-methoxybenzaldehyde, a structure related to this compound. Their findings suggest potential therapeutic applications for these compounds in treating asthma and related respiratory conditions (Jang et al., 2010).
Eigenschaften
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-3-11(4-7-13)10-19-14-8-5-12(16)9-15(14)18-2/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVDVWLBKDHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





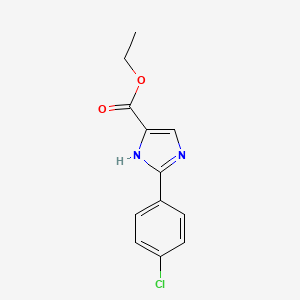
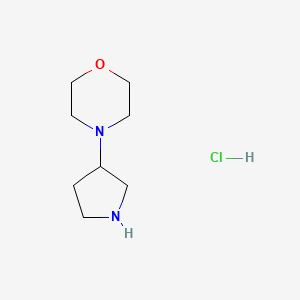



![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)
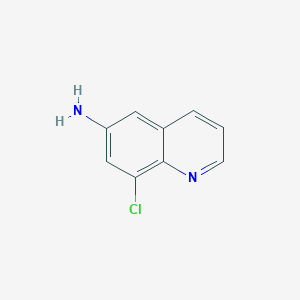
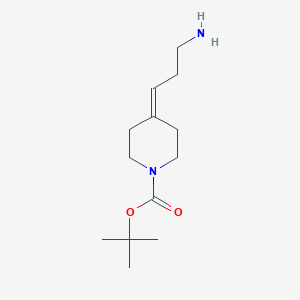

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)

![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)